molecular formula C9H13ClFNO2 B13632316 1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride

1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride

Cat. No.: B13632316
M. Wt: 221.65 g/mol
InChI Key: NARXUNIPEJKBTQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C9H12FNO2·HCl It is a derivative of methanamine, featuring a fluorine atom and two methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:

Scientific Research Applications

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can be compared with similar compounds:

The uniqueness of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13ClFNO2

Molecular Weight

221.65 g/mol

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H

InChI Key

NARXUNIPEJKBTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)OC.Cl

Origin of Product

United States

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